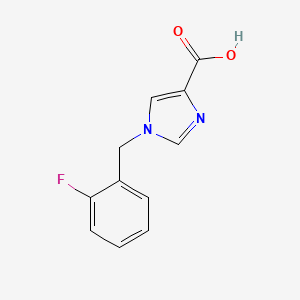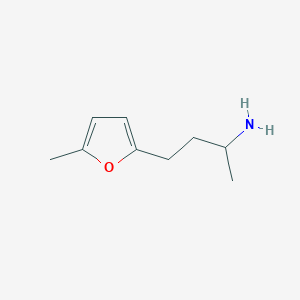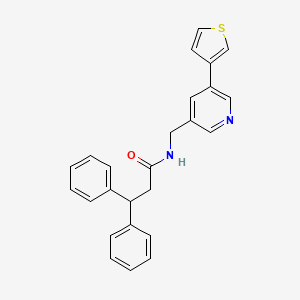
2-Methyl-5-nitrobiphenyl
Vue d'ensemble
Description
2-Methyl-5-nitrobiphenyl is a chemical compound with the CAS Number: 13480-38-1 . It has a molecular weight of 213.24 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C13H11NO2/c1-10-7-8-12 (14 (15)16)9-13 (10)11-5-3-2-4-6-11/h2-9H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.24 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Antimalarial Activity
2-Methyl-5-nitrobiphenyl derivatives show significant antimalarial activity. Studies on a series of these derivatives, including their synthesis and quantitative structure-activity relationships, have demonstrated efficacy against Plasmodium berghei infections in mice and resistant strains of parasites, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Atmospheric Chemistry
Research on the atmospheric chemistry of this compound derivatives has been conducted, focusing on their photolysis and the prediction of ambient nitroarene concentrations. This is relevant for understanding environmental impacts and pollution control (Arey et al., 1990).
Chemical Synthesis and Characterization
The compound has been used in the synthesis and characterization of various chemicals, demonstrating its utility in developing new materials with potential applications in different fields (Khalid et al., 2020).
Polymorphism in Pharmaceuticals
This compound derivatives have been utilized in the study of conformational polymorphism in pharmaceutical solids, which is crucial for understanding drug stability and efficacy (Smith et al., 2006).
Photophysical Studies
These derivatives have been studied for their photophysical properties, particularly in the context of electron paramagnetic resonance, which is key for understanding molecular behavior under different conditions (Higuchi et al., 1999).
Crystal Engineering for Nonlinear Optics
They have been used in the crystal engineering of noncentrosymmetric structures, playing a role in developing materials for nonlinear optical applications (Muthuraman et al., 2001).
Mutagenicity Studies
Studies on the mutagenicity of nitrobiphenyls and their methyl-substituted derivatives, including this compound, have provided insights into their genetic impact and potential risks (El-Bayoumy et al., 1981).
Fungicidal Activity
Research on derivatives of this compound has revealed their potential fungicidal activities, important for agricultural and pharmaceutical applications (Ustinov et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-4-nitro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOXRGLMICDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2935091.png)
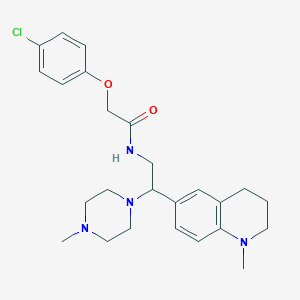
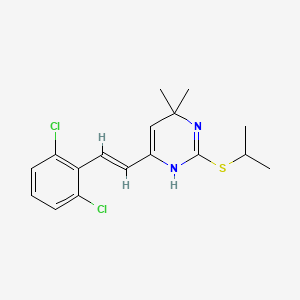

![7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2935096.png)

![1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one](/img/structure/B2935099.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)



